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Compound of Interest

Compound Name: 1,3-Benzothiazol-2-ylmethanol

Cat. No.: B1347588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of

1,3-benzothiazol-2-ylmethanol and its derivatives. These compounds have garnered

significant interest in medicinal chemistry due to their diverse pharmacological activities,

including antimicrobial and antitumor properties. This document outlines key synthetic

methodologies, detailed experimental protocols, quantitative biological data, and a visualization

of a prominent signaling pathway associated with their anticancer effects.

Synthesis and Isolation
The synthesis of 1,3-benzothiazol-2-ylmethanol and its derivatives can be achieved through

several established chemical routes. A common and effective method involves the reduction of

a corresponding 2-carbonyl benzothiazole precursor.

General Synthesis of 2-Substituted Benzothiazoles
The foundational structure of these compounds, the benzothiazole ring, is typically synthesized

through the condensation of 2-aminothiophenol with various carbonyl-containing reagents such

as aldehydes, carboxylic acids, or acyl chlorides.[1][2][3][4] This reaction is versatile and can

be catalyzed by various agents under different conditions, including microwave irradiation.[2]
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A direct route to 1,3-benzothiazol-2-ylmethanol involves the reduction of 2-

formylbenzothiazole. This transformation can be efficiently carried out using a mild reducing

agent like sodium borohydride.

Experimental Protocol: Reduction of 2-Formylbenzothiazole

Dissolution: Dissolve 2-formylbenzothiazole in a suitable alcoholic solvent, such as methanol

or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

Cooling: Cool the solution to 0°C using an ice bath.

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the

cooled solution while stirring. The molar equivalent of NaBH₄ should be carefully calculated

based on the stoichiometry of the reaction.[5][6]

Reaction Monitoring: Allow the reaction to proceed at 0°C for a specified time, followed by

gradual warming to room temperature. The progress of the reaction can be monitored by

Thin Layer Chromatography (TLC).[5]

Quenching: Upon completion, cautiously quench the reaction by the slow addition of water or

a dilute acid solution to decompose any excess NaBH₄.[7]

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate

or dichloromethane, to isolate the product.

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g.,

sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced

pressure using a rotary evaporator to obtain the crude 1,3-benzothiazol-2-ylmethanol.

Isolation and Purification
Purification of the crude product is crucial to obtain 1,3-benzothiazol-2-ylmethanol in high

purity. The two primary methods employed are column chromatography and recrystallization.

Experimental Protocol: Column Chromatography

Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or

petroleum ether) and pack it into a glass column.[8]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly

more polar solvent and load it onto the top of the silica gel bed.[8]

Elution: Elute the column with a solvent system of increasing polarity, for instance, a gradient

of ethyl acetate in hexane. The polarity gradient is optimized based on the separation

observed on TLC plates.[8]

Fraction Collection and Analysis: Collect the fractions and analyze them using TLC to identify

those containing the pure product.[8]

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary

evaporator to yield the purified 1,3-benzothiazol-2-ylmethanol.[8]

Experimental Protocol: Recrystallization

Solvent Selection: Choose a suitable solvent or a mixture of solvents in which the compound

has high solubility at elevated temperatures and low solubility at room temperature or below.

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a

saturated solution.

Crystallization: Allow the solution to cool slowly to room temperature, followed by further

cooling in an ice bath to induce crystallization.

Isolation: Collect the crystals by vacuum filtration.

Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove

any remaining impurities and dry them under vacuum.

Biological Activity of 1,3-Benzothiazole Derivatives
Derivatives of 1,3-benzothiazole exhibit a broad spectrum of biological activities, with significant

potential as antimicrobial and antitumor agents.[9][10][11]

Antimicrobial Activity
Numerous studies have demonstrated the efficacy of benzothiazole derivatives against a range

of pathogenic microbes. The antimicrobial activity is often quantified by the Minimum Inhibitory
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Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible

growth of a microorganism.

Compound ID Target Organism MIC (µg/mL) Reference

Thiophene 13
Staphylococcus

aureus
3.125 [10]

Thiazole 3 Aspergillus fumigatus 6.25 [10]

Pyrazolo[1,5-

a]pyrimidine 21b
Fusarium oxysporum 6.25 [10]

BTC-j
Staphylococcus

aureus
12.5 [12]

BTC-j Bacillus subtilis 6.25 [12]

BTC-j Escherichia coli 3.125 [12]

BTC-j
Pseudomonas

aeruginosa
6.25 [12]

Compound 12
Staphylococcus

aureus
125-150 [13]

Compound 12 Escherichia coli 125-150 [13]

Compound 12 Aspergillus niger 125-150 [13]

Antitumor Activity
The antitumor properties of benzothiazole derivatives have been extensively investigated.

These compounds have shown potent antiproliferative activity against various cancer cell lines.

The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the

effectiveness of a compound in inhibiting cancer cell growth.
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Compound ID Cancer Cell Line IC₅₀ (µM) Reference

YLT322
Various Human

Cancer Cells
0.39 - 7.70 [14]

2-substituted

benzothiazole A
HepG2 (24h) 56.98 [15]

2-substituted

benzothiazole B
HepG2 (24h) 59.17 [15]

2-substituted

benzothiazole A
HepG2 (48h) 38.54 [15]

2-substituted

benzothiazole B
HepG2 (48h) 29.63 [15]

Phenylacetamide

derivative 4l
Paraganglioma Cells Low micromolar [16]

Phenylacetamide

derivative 4l

Pancreatic Cancer

Cells
Low micromolar [16]

Signaling Pathway in Antitumor Activity
Several benzothiazole derivatives exert their antitumor effects by inducing apoptosis, or

programmed cell death, in cancer cells. A key mechanism involved is the mitochondrial

apoptosis pathway.

The Mitochondrial Apoptosis Pathway
Certain benzothiazole derivatives, such as the novel compound YLT322, have been shown to

trigger the intrinsic mitochondrial apoptosis pathway.[14][17] This process involves a cascade

of molecular events leading to cell death. The compound initiates the pathway by altering the

balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to an

increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression

of anti-apoptotic proteins like Bcl-2.[14][17] The activated Bax proteins translocate to the

mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then

binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates
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executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell,

resulting in apoptosis.[14][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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